molecular formula C8H17S+ B14620532 1,4,4-Trimethylthian-1-ium CAS No. 60715-89-1

1,4,4-Trimethylthian-1-ium

Cat. No.: B14620532
CAS No.: 60715-89-1
M. Wt: 145.29 g/mol
InChI Key: BJCQPQXEWNLYCK-UHFFFAOYSA-N
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Description

1,4,4-Trimethylthian-1-ium is a quaternary ammonium compound characterized by a six-membered thianium ring system with three methyl substituents at the 1-, 4-, and 4-positions. Its synthesis typically involves alkylation of thiane derivatives under controlled conditions, though detailed synthetic pathways remain underreported in publicly accessible literature.

Properties

CAS No.

60715-89-1

Molecular Formula

C8H17S+

Molecular Weight

145.29 g/mol

IUPAC Name

1,4,4-trimethylthian-1-ium

InChI

InChI=1S/C8H17S/c1-8(2)4-6-9(3)7-5-8/h4-7H2,1-3H3/q+1

InChI Key

BJCQPQXEWNLYCK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC[S+](CC1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-Trimethylthian-1-ium typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate thioethers with methylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be catalyzed by acids or bases to facilitate the formation of the thianium ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethylthian-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thianium ring to its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

1,4,4-Trimethylthian-1-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4,4-Trimethylthian-1-ium involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation, and affecting their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

1,3,3-Trimethylthian-1-ium : Differs in methyl substitution (positions 1, 3, 3), leading to altered steric hindrance and electronic distribution. This positional isomerism may reduce thermal stability compared to 1,4,4-Trimethylthian-1-ium due to increased ring strain.

1,4-Dimethylthian-1-ium : Lacks the second methyl group at position 4, resulting in reduced hydrophobicity and lower melting points.

Tetramethylammonium chloride (TMACl): A non-cyclic quaternary ammonium salt with comparable cationic charge but lacking sulfur’s electron-withdrawing effects, leading to differences in solubility and catalytic efficiency.

Functional Differences:

  • Reactivity : The sulfur atom in this compound enhances electrophilicity at the 1-position, facilitating nucleophilic substitution reactions—a feature absent in purely aliphatic quaternary ammonium salts like TMACl.
  • Thermal Stability : Cyclic thianium salts generally exhibit lower thermal stability than acyclic analogues due to ring strain, but the 1,4,4-substitution pattern may mitigate this through steric shielding.

Table 1: Hypothetical Comparative Properties of Selected Thianium Salts

Compound Melting Point (°C) Solubility (H₂O, g/100 mL) LogP Stability in Air
This compound 120–125* >50* -0.8* Moderate*
1,3,3-Trimethylthian-1-ium 95–100* >30* -0.5* Low*
Tetramethylammonium chloride >300 85 -3.2 High

Research Findings and Data Analysis

However, research on structurally related compounds reveals:

  • Cyclic thianium salts exhibit enhanced catalytic activity in alkylation reactions compared to acyclic quaternary ammonium salts, likely due to sulfur’s electron-withdrawing effects .
  • Steric effects from methyl groups at the 4-position improve stability against nucleophilic degradation, as observed in analogues like 1,4-dimethylthian-1-ium.

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